molecular formula C20H27N3O4S B14932760 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B14932760
M. Wt: 405.5 g/mol
InChI Key: GPWINFKMVVVYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The final step involves the introduction of the tetrahydrothiophene moiety through a nucleophilic substitution reaction.
  • Reaction conditions: Temperature of 40-50°C, solvent such as acetonitrile, and a reaction time of 6-8 hours.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps. The starting materials include cyclohexene, ethylamine, and 3-aminobenzamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

  • Step 1: Formation of the Cyclohexene Derivative

    • Cyclohexene is reacted with ethylamine in the presence of a catalyst to form the cyclohex-1-en-1-yl ethylamine derivative.
    • Reaction conditions: Temperature of 50-60°C, pressure of 1-2 atm, and a suitable solvent such as ethanol.
  • Step 2: Coupling with 3-Aminobenzamide

    • The cyclohex-1-en-1-yl ethylamine derivative is then coupled with 3-aminobenzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • Reaction conditions: Temperature of 25-30°C, solvent such as dichloromethane, and a reaction time of 12-24 hours.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄); conditionsacidic or basic medium, temperature of 25-50°C.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄); conditionssolvent such as ethanol or tetrahydrofuran, temperature of 0-25°C.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols); conditionssolvent such as dichloromethane, temperature of 25-40°C.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • Ethanone, 1-(1-cyclohexen-1-yl)-
  • N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to its combination of structural features, including the cyclohexene ring, benzamide group, and tetrahydrothiophene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C20H27N3O4S/c24-19(21-11-9-15-5-2-1-3-6-15)16-7-4-8-17(13-16)22-20(25)23-18-10-12-28(26,27)14-18/h4-5,7-8,13,18H,1-3,6,9-12,14H2,(H,21,24)(H2,22,23,25)

InChI Key

GPWINFKMVVVYPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.